molecular formula C10H14ClNO2 B6263365 2-amino-3-(2-methylphenyl)propanoic acid hydrochloride CAS No. 103095-29-0

2-amino-3-(2-methylphenyl)propanoic acid hydrochloride

Cat. No. B6263365
CAS RN: 103095-29-0
M. Wt: 215.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-3-(2-methylphenyl)propanoic acid hydrochloride, also known as 2-methylphenylalanine hydrochloride, is a chemical compound with the molecular weight of 215.68 . It is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The molecular structure of 2-amino-3-(2-methylphenyl)propanoic acid hydrochloride can be represented by the SMILES string Cl.CC1=C(CC(N)C(O)=O)C=CC=C1 . The InChI code for this compound is 1S/C10H13NO2.ClH/c1-7-4-2-3-5-8(7)6-9(11)10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H .


Physical And Chemical Properties Analysis

2-amino-3-(2-methylphenyl)propanoic acid hydrochloride is a solid at room temperature . It has a molecular weight of 215.68 .

Scientific Research Applications

Pharmaceutical Research

2-amino-3-(2-methylphenyl)propanoic acid hydrochloride, also known as 2-methylphenylalanine hydrochloride, is utilized in pharmaceutical research due to its structural similarity to phenylalanine. It can be used to synthesize novel peptides that may have therapeutic potential, particularly in the development of new analgesics or antipsychotic medications .

Material Science

In material science, this compound can serve as a monomer for the synthesis of polypeptides or other polymeric materials. These materials could have applications in creating new types of biodegradable plastics or as part of drug delivery systems that respond to changes in the body’s environment .

Chemical Synthesis

This compound is valuable in chemical synthesis as a building block for a wide range of organic molecules. Its use can be pivotal in the synthesis of complex molecules for dyes, fragrances, and other industrial chemicals .

Analytical Chemistry

Due to its unique properties, 2-amino-3-(2-methylphenyl)propanoic acid hydrochloride can be used as a standard or reference compound in chromatography and spectroscopy. This aids in the qualitative and quantitative analysis of substances in various samples .

Enzyme Inhibition Studies

The compound’s structure allows it to act as an inhibitor for certain enzymes, particularly aminopeptidases. This application is crucial for understanding enzyme mechanisms and for the development of enzyme inhibitors as potential drugs.

Neuroscience Research

In neuroscience, derivatives of this compound could be used to study neurotransmitter systems, especially in research related to conditions like depression, anxiety, and other mood disorders. It can help in mapping the brain’s response to various stimuli .

Food and Beverage Quality Control

In the food and beverage industry, this compound can be used in quality control laboratories to test for the presence of certain amino acids or contaminants. It serves as a comparison standard to ensure product safety and consistency .

Environmental Monitoring

Lastly, 2-amino-3-(2-methylphenyl)propanoic acid hydrochloride can be employed in environmental monitoring. It can be used to detect the presence of similar organic compounds in water sources, which can be indicative of pollution or contamination levels .

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the associated hazard statements are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-3-(2-methylphenyl)propanoic acid hydrochloride involves the reaction of 2-methylphenylacetonitrile with ethyl chloroacetate to form ethyl 2-methylphenyl-3-oxobutanoate, which is then hydrolyzed to form 2-methylphenyl-3-oxobutanoic acid. This acid is then reacted with ammonia to form 2-amino-3-(2-methylphenyl)propanoic acid, which is then converted to its hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "2-methylphenylacetonitrile", "ethyl chloroacetate", "ammonia", "hydrochloric acid" ], "Reaction": [ "Step 1: Reaction of 2-methylphenylacetonitrile with ethyl chloroacetate in the presence of a base such as sodium ethoxide to form ethyl 2-methylphenyl-3-oxobutanoate.", "Step 2: Hydrolysis of ethyl 2-methylphenyl-3-oxobutanoate with aqueous sodium hydroxide to form 2-methylphenyl-3-oxobutanoic acid.", "Step 3: Reaction of 2-methylphenyl-3-oxobutanoic acid with ammonia in the presence of a catalyst such as Raney nickel to form 2-amino-3-(2-methylphenyl)propanoic acid.", "Step 4: Conversion of 2-amino-3-(2-methylphenyl)propanoic acid to its hydrochloride salt by reaction with hydrochloric acid." ] }

CAS RN

103095-29-0

Product Name

2-amino-3-(2-methylphenyl)propanoic acid hydrochloride

Molecular Formula

C10H14ClNO2

Molecular Weight

215.7

Purity

95

Origin of Product

United States

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